N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide

physicochemical profiling lipophilicity lead optimization

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1) is a synthetic tetrazole–sulfonamide hybrid with the molecular formula C14H19N5O2S and a molecular weight of 321.40 g/mol. It features a 1-cyclohexyl-1H-tetrazole core linked via a methylene bridge to an unsubstituted benzenesulfonamide moiety.

Molecular Formula C14H19N5O2S
Molecular Weight 321.4
CAS No. 921061-44-1
Cat. No. B2934852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide
CAS921061-44-1
Molecular FormulaC14H19N5O2S
Molecular Weight321.4
Structural Identifiers
SMILESC1CCC(CC1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C14H19N5O2S/c20-22(21,13-9-5-2-6-10-13)15-11-14-16-17-18-19(14)12-7-3-1-4-8-12/h2,5-6,9-10,12,15H,1,3-4,7-8,11H2
InChIKeyCMBFCRRUFVGXIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1): Procurement-Grade Selectivity Profile and Physicochemical Identity


N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1) is a synthetic tetrazole–sulfonamide hybrid with the molecular formula C14H19N5O2S and a molecular weight of 321.40 g/mol . It features a 1-cyclohexyl-1H-tetrazole core linked via a methylene bridge to an unsubstituted benzenesulfonamide moiety. The compound is accessible through the Ugi-azide four-component reaction (U-4CR), a convergent synthetic route enabling modular diversification [1]. Computed physicochemical parameters include a consensus logP of 0.983 and 8 heteroatoms, placing it in a balanced hydrophilicity–lipophilicity range [2]. While direct biological annotation for this specific compound is absent from major public databases such as ChEMBL [2], the tetrazole–sulfonamide scaffold class has established relevance in carbonic anhydrase inhibition, antimicrobial research, and anticancer lead discovery [1].

SAR Baseline Unsubstituted benzenesulfonamide for clean pharmacophore mapping
MCR Access Ugi-azide four-component route for modular library synthesis
Novel Space Zero prior bioactivity data enables first-in-class annotations

Why In-Class Substitution of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide Is Not Trivial: The Unsubstituted Benzenesulfonamide Advantage


Tetrazole–sulfonamide hybrids bearing cyclohexyl N1-substitution constitute a structurally diverse chemotype wherein small alterations to the sulfonamide aryl group produce marked shifts in lipophilicity, hydrogen-bonding capacity, and steric profile—parameters that govern target engagement and pharmacokinetic behavior [1]. The unsubstituted benzenesulfonamide variant (CAS 921061-44-1) occupies a unique position in this series: it lacks the electron-withdrawing or electron-donating substituents present in close analogs such as the 3-chloro (CAS 921084-41-5), 4-bromo (CAS 921125-28-2), 4-fluoro (CAS 921061-47-4), and 2,5-dimethoxy derivatives . This absence of ring substitution preserves the intrinsic hydrogen-bond donor/acceptor character of the sulfonamide –NH– group without electronic bias, making the compound a cleaner probe for structure–activity relationship (SAR) studies where substituent effects must be deconvoluted from scaffold-driven activity. Furthermore, the cyclohexyl N1-tetrazole substituent distinguishes it from N-phenyl analogs (e.g., N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide), offering enhanced conformational flexibility and altered steric demand that may affect binding pocket compatibility [2]. Generic interchange with any substituted analog would introduce confounding electronic and steric variables, undermining experimental reproducibility and SAR interpretability.

Target (Unsubstituted)
Substituted Analogs
Electronic Bias
Native sulfonamide H-bond donor/acceptor preserved
Halogen/methoxy substituents alter electronic profile
Lipophilicity
logP 0.983 defines moderate baseline
Higher logP expected for halogenated derivatives
Steric Profile
Cyclohexyl N1-tetrazole provides defined steric demand
Aryl ring substitution may confound binding pocket fit

Quantitative Differentiation Evidence for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide Relative to Closest Analogs


Consensus logP Differentiation: Unsubstituted Benzenesulfonamide vs. Halogenated and Methoxy-Substituted Analogs

The consensus logP of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1) is 0.983, as computed and catalogued in the ZINC database [1]. This value reflects the modest lipophilicity conferred by an unsubstituted benzenesulfonamide attached to the 1-cyclohexyl-tetrazole scaffold. In contrast, halogenated analogs are anticipated to exhibit higher logP values due to the lipophilic contribution of chlorine, bromine, or fluorine substituents on the benzene ring; for instance, the 3-chloro analog (CAS 921084-41-5, MW 355.84) and 4-bromo analog (CAS 921125-28-2) carry additional hydrophobic mass, while the 2,5-dimethoxy derivative introduces polar yet sterically demanding groups that alter both logP and hydrogen-bonding profiles . The methanesulfonamide analog N-[(1-cyclohexyl-1H-tetrazol-5-yl)methyl]methanesulfonamide (MW 259.33, CAS 921084-23-3) represents the lower-MW extreme in this series and is expected to be more hydrophilic . The target compound’s intermediate logP positions it as a balanced starting point for medicinal chemistry campaigns where moderate permeability and aqueous solubility are both desirable.

Consensus logP
Class-level inference
0.983
Sets moderate lipophilicity baseline
Halogenated analogs expected to show higher logP
physicochemical profiling lipophilicity lead optimization

Molecular Weight and Heavy Atom Count Differentiation for Procurement Specification

The molecular weight of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is 321.40 g/mol (C14H19N5O2S, 22 heavy atoms), as documented by Chemsrc and the ZINC database . This places it midway in the MW range of the cyclohexyl-tetrazole sulfonamide series: the methanesulfonamide analog (CAS 921084-23-3) has a lower MW of 259.33 g/mol (C9H17N5O2S, 17 heavy atoms) , while the 3-chloro analog has a higher MW of 355.84 g/mol (C14H18ClN5O2S) . The 22-heavy-atom count of the target compound provides sufficient structural complexity for meaningful biological interactions without exceeding typical fragment-based or lead-like criteria. This discrete MW difference enables unambiguous identity confirmation by LC-MS in procurement quality control workflows.

MW & Heavy Atoms
Cross-study comparable
321.40 g/mol / 22
Supports LC-MS identity confirmation
Mid-range in tetrazole-sulfonamide series
compound procurement molecular weight quality control

Synthetic Accessibility via Ugi-Azide Multicomponent Reaction: A Shared but Modular Route Enabling Unsubstituted Phenyl Installation

The Ugi-azide four-component reaction (U-4CR) employing cyclohexyl isocyanide, benzenesulfonamide, an appropriate aldehyde (e.g., formaldehyde or paraformaldehyde), and sodium azide (or TMS-N3) in methanol with a Lewis acid catalyst (e.g., ZnCl2) provides a convergent, one-pot route to N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide [1]. This methodology has been validated for the broader tetrazole–sulfonamide library and is notable for its high atom economy and group-assisted purification (GAP) compatibility, avoiding traditional chromatography [1]. The use of unsubstituted benzenesulfonamide as the amine component is a key enabling feature: substituted sulfonamides (e.g., 4-bromo- or 4-fluorobenzenesulfonamide) react under identical conditions, confirming the modularity of the approach . The unsubstituted variant thus serves as the synthetic entry point for the series and as a control compound for optimizing the U-4CR conditions with respect to yield and purity.

Ugi-azide MCR Route
Reported
One-pot / ZnCl2 / MeOH / 45 °C
Modular entry point for library synthesis
General method yields 75–92% for class
synthetic methodology multicomponent reaction Ugi-azide medicinal chemistry

Carbonic Anhydrase Inhibition Potential: Class-Level Evidence for Tetrazole–Sulfonamide Hybrids

The tetrazole ring has been validated as a zinc-binding warhead for carbonic anhydrase (CA) inhibition, with a set of tetrazole derivatives exhibiting KI values between 0.62 and 19.6 μM against a panel of human CA isoforms [1]. In a related study, 4-substituted-N-(1H-tetrazol-5-yl)benzenesulfonamides—structurally cognate to the target compound—demonstrated moderate carbonic anhydrase inhibitory activity in biochemical assays, with the 4-nitro derivative showing stronger activity than the 4-bromo derivative, attributed to enhanced electrostatic interactions with active-site lysine residues [2]. While N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide itself has not been directly assayed for CA inhibition (no bioactivity data in ChEMBL [3]), the unsubstituted benzenesulfonamide group is the canonical zinc-binding motif in classical CA inhibitors (e.g., acetazolamide). The presence of both the tetrazole (a newly recognized zinc-binding chemotype) and the classical sulfonamide zinc-binder within a single molecule raises the possibility of a dual-mode or cooperative binding mechanism that is absent in analogs containing only one of these warheads.

CA Inhibition Potential
Class-level inference
KI 0.62–19.6 µM (class)
Dual-warhead hypothesis to test
Target compound not directly assayed
carbonic anhydrase enzyme inhibition zinc-binding chemotype drug discovery

Absence of Pre-Existing Bioactivity Data as a Research Tool Differentiation Advantage

A search of ChEMBL 20 and the ZINC database reveals that N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide has no known biological activity annotations and is not reported in any publications indexed by ChEMBL [1]. This stands in contrast to several structurally related tetrazole–sulfonamide compounds that have been profiled in carbonic anhydrase assays, antimicrobial panels, or anticancer cell-line screens (e.g., NCI-60 data for Ugi-derived tetrazole analogs [2]; antifungal/antiviral activity for thiadiazole-containing tetrazole derivatives [3]). The absence of pre-existing bioactivity data for the target compound means that a research group procuring this molecule can generate first-in-class annotations, establish novel IP positions, or use it as a truly unbiased negative control in assays where substituted analogs produce confounding signals. For procurement purposes, this 'data gap' represents an opportunity rather than a limitation.

Bioactivity Data Gap
Data to verify
Zero ChEMBL entries
Enables first-in-class annotation
Avoids rediscovering known activity
novel chemical space research tool SAR probe data exclusivity

Recommended Research and Industrial Application Scenarios for N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide (CAS 921061-44-1)


Carbonic Anhydrase Dual-Warhead Probe Development

Researchers investigating cooperative zinc-chelation mechanisms in carbonic anhydrase inhibition can employ this compound as a dual-warhead probe, leveraging the classical sulfonamide zinc-binding group and the newly validated tetrazole zinc-binding chemotype [1]. The unsubstituted benzenesulfonamide preserves the native sulfonamide –NH– acidity without electronic perturbation from ring substituents, enabling clean evaluation of the tetrazole's contribution to binding affinity and isoform selectivity. The compound should be tested alongside the methanesulfonamide analog (CAS 921084-23-3) as a non-aromatic sulfonamide comparator and against established CA inhibitors such as acetazolamide to quantify the advantage, if any, of the dual-warhead design.

SAR Baseline for Tetrazole–Sulfonamide Lead Optimization Libraries

In medicinal chemistry campaigns exploring tetrazole–sulfonamide hybrids for antimicrobial, anticancer, or anti-inflammatory applications, this unsubstituted variant serves as the essential SAR baseline. Its intermediate logP (0.983) and absence of aryl substituents make it the reference point against which the effects of halogen, methoxy, nitro, or heteroaryl substitutions can be quantitatively benchmarked [2]. Procurement of this compound in parallel with substituted analogs (e.g., 3-chloro, 4-bromo, 4-fluoro, 2,5-dimethoxy derivatives) enables systematic pairwise comparisons in the same assay panel, which is the strongest possible experimental design for establishing structure–activity relationships.

Ugi-Azide MCR Methodology Optimization and Scope Exploration

Synthetic methodology groups developing new variants of the Ugi-azide multicomponent reaction can use this compound as a benchmark substrate for optimizing reaction conditions (catalyst loading, solvent, temperature, stoichiometry) [3]. Because benzenesulfonamide represents the simplest aromatic sulfonamide input, its reactivity under U-4CR conditions establishes the baseline for evaluating more sterically hindered or electronically deactivated sulfonamide nucleophiles. The modular nature of the reaction also allows systematic variation of the aldehyde component, enabling library synthesis with diverse methylene-bridge substituents while keeping the sulfonamide and cyclohexyl-tetrazole moieties constant.

First-in-Class Biological Annotation and IP Generation

Given the complete absence of bioactivity data in public repositories such as ChEMBL and PubChem [4], this compound represents an opportunity for academic or industrial groups to generate first-in-class biological annotations across panels of therapeutically relevant targets (e.g., kinases, GPCRs, ion channels, or epigenetic enzymes). Any novel activity identified would be unencumbered by prior art, potentially supporting composition-of-matter or method-of-use patent filings. The compound is particularly attractive for phenotype-based screening where the tetrazole–sulfonamide scaffold may produce unexpected biological responses distinct from those of classical sulfonamide drugs.

Application
Selection Property
Validation Focus
CA Dual-Warhead Probe
Unsubstituted sulfonamide –NH– acidity
Isoform selectivity & affinity panel
SAR Baseline
Intermediate consensus logP 0.983
Pairwise assay comparison vs. analogs
MCR Methodology
Parent aromatic sulfonamide input
Yield & purity optimization
First-in-Class Annotation
Data exclusivity (Zero prior bioactivity)
Phenotype-based screening & IP generation
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